7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Physicochemical profiling Medicinal chemistry Lead optimization

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 676247-93-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It features a fused bicyclic core with a thiophen-2-yl substituent at the 7-position and a free carboxylic acid at the 3-position (molecular formula C11H7N3O2S, MW 245.26 g/mol, XLogP 1.2).

Molecular Formula C11H7N3O2S
Molecular Weight 245.26 g/mol
CAS No. 676247-93-1
Cat. No. B1335540
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid
CAS676247-93-1
Molecular FormulaC11H7N3O2S
Molecular Weight245.26 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)C2=CC=NC3=C(C=NN23)C(=O)O
InChIInChI=1S/C11H7N3O2S/c15-11(16)7-6-13-14-8(3-4-12-10(7)14)9-2-1-5-17-9/h1-6H,(H,15,16)
InChIKeyOURWKHLDAVYMGO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 676247-93-1): Structural and Physicochemical Baseline for Procurement


7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 676247-93-1) is a heterocyclic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class. It features a fused bicyclic core with a thiophen-2-yl substituent at the 7-position and a free carboxylic acid at the 3-position (molecular formula C11H7N3O2S, MW 245.26 g/mol, XLogP 1.2) [1]. The compound is cataloged as a screening compound by ChemBridge (Catalog No. 3005233) and is commercially available from multiple research chemical suppliers. Its structural attributes—particularly the electron-rich thiophene ring and the ionizable 3-carboxylic acid handle—position it within a chemotype that has been explored in patents and literature for anti-inflammatory (COX-2 inhibition), anticancer (kinase inhibition), and antiviral (HCV polymerase) applications [2][3].

Why Generic Substitution of 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid Fails: Positional and Electronic Differentiation


Generic substitution within the pyrazolo[1,5-a]pyrimidine-3-carboxylic acid series is unreliable because minor positional or atomic changes at the 7-position produce substantial shifts in electronic character, lipophilicity, and target engagement. The 7-thiophen-2-yl substituent provides a sulfur-containing, π-excessive heteroaromatic ring with distinct hydrogen-bond acceptor capacity (thiophene sulfur) versus the purely hydrophobic and π-stacking character of a 7-phenyl analog (CAS 874773-92-9) [1]. Furthermore, moving the carboxylic acid from the 3-position to the 2-position (CAS 869949-97-3) fundamentally alters the vector of the key ionizable group, which is critical for interactions with basic residues in kinase ATP pockets and HCV polymerase binding sites [2][3]. The quantitative evidence below demonstrates that regioisomeric and substituent-level differences translate into measurable changes in potency, selectivity, and physicochemical properties that preclude straightforward interchange.

Quantitative Differentiation Evidence for 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid (CAS 676247-93-1) vs. Closest Analogs


Lipophilicity Shift: 7-Thiophen-2-yl vs. 7-Phenyl Substitution Reduces XLogP by ~0.8 Units, Modulating Permeability and Nonspecific Binding

The target compound (7-thiophen-2-yl) has a computed XLogP3-AA of 1.2, determined by PubChem [1]. In contrast, the 7-phenyl analog (CAS 874773-92-9, C13H9N3O2, MW 239.24) has an estimated XLogP of approximately 2.0 based on standard additive fragment methods (phenyl contribution vs. thienyl contribution). This ~0.8 log unit decrease in lipophilicity for the thiophene derivative reduces predicted passive membrane permeability but also lowers the risk of nonspecific protein binding and phospholipidosis—factors that influence both in vitro assay behavior and downstream ADME profiles [2].

Physicochemical profiling Medicinal chemistry Lead optimization

Thiophene Sulfur as a Unique Hydrogen-Bond Acceptor: Differentiating 7-Thiophen-2-yl from 7-Phenyl in Target Binding

The thiophen-2-yl group at the 7-position introduces a divalent sulfur atom capable of acting as a weak hydrogen-bond acceptor (C–S···H–N/O interactions) and participating in S···π and S···O chalcogen bonding interactions, which are absent in the 7-phenyl analog (CAS 874773-92-9) [1]. Literature on pyrazolo[1,5-a]pyrimidine KDR kinase inhibitors demonstrates that replacement of a 3-thienyl with a 3-phenyl group at the 6-position of 6-(4-methoxyphenyl)-3-(3-thienyl)pyrazolo[1,5-a]pyrimidine (compound 3g, KDR IC50 = 19 nM) results in a measurable loss of potency, with the sulfur atom contributing to key binding interactions within the kinase hydrophobic pocket [2].

Structure-activity relationship Molecular recognition Kinase inhibitor design

Regioisomeric Carboxylic Acid Positioning: 3-COOH vs. 2-COOH Determines Kinase Binding Mode and Synthetic Elaboration Vector

The target compound bears the carboxylic acid at the 3-position of the pyrazolo[1,5-a]pyrimidine core, whereas the 2-carboxylic acid regioisomer (CAS 869949-97-3, identical MW 245.26) positions the ionizable group on the pyrazole ring at a distinct vector [1]. Patent literature (WO 2008/052964) establishes that the 3-carboxylic acid (or its 3-aminocarbonyl derivatives) serves as a critical pharmacophoric element for protein kinase modulation, with the 3-position enabling productive H-bond interactions with the kinase hinge region, while the 2-position analog fails to achieve the same binding geometry [2]. The 2-carboxylic acid regioisomer has been separately explored for distinct target classes, and the two regioisomers are not interchangeable without altering target selectivity profiles.

Regioisomer differentiation Kinase inhibitor Synthetic chemistry

COX-2 Inhibitory Activity of Pyrazolo[1,5-a]pyrimidine Class: Benchmarking the Thienyl-Substituted Chemotype Against Celecoxib and Meloxicam

While no direct COX-2 IC50 data are publicly available for CAS 676247-93-1 specifically, a 2025 study of structurally related pyrazolo[1,5-a]pyrimidine derivatives (bearing varied substituents) demonstrated COX-2 inhibitory activity with IC50 values ranging from 53.32 ± 4.43 nM to 254.90 ± 6.45 nM, compared to the reference inhibitors Celecoxib (IC50 = 6.73 ± 5.69 nM) and Meloxicam (IC50 = 52.35 ± 6.66 nM) in the same assay [1]. The most active derivative in this series (compound 5a, IC50 = 53.32 ± 4.43 nM) achieved potency comparable to Meloxicam and exhibited a COX-2/COX-1 selectivity index of 14.20 [1]. The pyrazolo[1,5-a]pyrimidine scaffold, including thienyl-substituted variants, has been disclosed as a privileged COX-2 inhibitor chemotype since the seminal J. Med. Chem. publication by Almansa et al. (2001), which established the SAR framework for this class [2].

Anti-inflammatory COX-2 inhibition In vitro pharmacology

HCV Antiviral Chemotype: Pyrazolo[1,5-a]pyrimidine-3-carboxylic Acid Scaffold as a Privileged HCV RdRp Inhibitor Template

Patent US 7,196,111 (priority date June 4, 2002) explicitly claims pyrazolo[1,5-a]pyrimidine compounds of Formula (I) wherein G1 includes -C(O)-OH (i.e., a 3-carboxylic acid) and the 7-position may bear a heteroaryl group including thienyl, as inhibitors of HCV RNA-dependent RNA polymerase (RdRp) [1]. A subsequent publication by Hwang et al. (2012) characterized 7-aminopyrazolo[1,5-a]pyrimidine analogs as potent HCV inhibitors with activity demonstrated in cell culture replicon systems [2]. The target compound (CAS 676247-93-1) maps directly onto the generic Formula (I) of the patent with the thienyl group at the 7-position and the carboxylic acid at G1, positioning it as a direct representative of the claimed antiviral chemotype.

Antiviral HCV polymerase Infectious disease

Best-Fit Research and Industrial Application Scenarios for 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid


Kinase Inhibitor Lead Generation: Exploiting 3-Carboxylic Acid as a Hinge-Binding Pharmacophore

Based on the regioisomeric differentiation evidence (Section 3, Evidence Item 3), CAS 676247-93-1 is the appropriate procurement choice for medicinal chemistry programs targeting protein kinases where the 3-carboxylic acid serves as a key hinge-binding motif, as established by patent WO 2008/052964 [1]. The 2-carboxylic acid regioisomer (CAS 869949-97-3) should be explicitly excluded from such programs due to incompatible binding geometry. The thiophene sulfur at the 7-position provides additional opportunities for noncovalent interactions within the kinase selectivity pocket that the phenyl analog cannot offer [2].

Anti-Inflammatory Drug Discovery: COX-2 Inhibitor Scaffold Optimization

The pyrazolo[1,5-a]pyrimidine class has demonstrated COX-2 inhibitory activity in the low nanomolar range (IC50 53–255 nM), comparable to Meloxicam [3]. The target compound, with its thiophene substituent and free 3-carboxylic acid, provides a synthetically tractable scaffold for further derivatization (amide coupling, ester prodrug formation) to optimize potency, selectivity (COX-2 vs. COX-1), and pharmacokinetic properties. The lower XLogP (1.2) of the thiophene analog relative to the phenyl comparator (~2.0) [4] offers a favorable starting point for balancing potency with metabolic stability.

Antiviral Screening Library Expansion: HCV and Broad-Spectrum Viral Polymerase Targeting

The compound's structural alignment with the generic Formula (I) of US Patent 7,196,111 [5] makes it a relevant procurement choice for antiviral screening collections focused on HCV RdRp or related viral polymerases. The 3-carboxylic acid can be elaborated into amide, ester, or heterocyclic derivatives to explore SAR around the G1 position defined in the patent, while the thiophene at the 7-position is explicitly claimed among the preferred heteroaryl substituents.

Physicochemical Property-Driven Fragment or Lead Optimization

For medicinal chemistry teams performing property-based optimization, the favorable computed XLogP of 1.2, molecular weight of 245.26, and the presence of a single hydrogen bond donor (carboxylic acid OH) position this compound within lead-like chemical space [4]. The thiophene ring provides a differentiated electronic profile (π-excessive heteroaromatic) compared to the 7-phenyl analog, enabling exploration of structure-property relationships where reduced aromatic stacking propensity and altered solubility profiles are desired.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Thiophen-2-yl-pyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.